Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18032876
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | KQXATEZZJUKUGF-PPHPATTJSA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC2=C1CC[C@@H]2N.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1CCC2N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Comparative Analysis with (1R)-Enantiomer
The (1R)-enantiomer (PubChem CID: 55277978) shares the same molecular formula (C₁₁H₁₃NO₂) but lacks the hydrochloride moiety, resulting in a lower molecular weight of 191.23 g/mol . Its InChIKey (KLNIPXIUYFAARZ-SNVBAGLBSA-N) and SMILES (COC(=O)C1=CC=CC2=C1CC[C@H]2N) highlight the stereochemical inversion at C1 . Such enantiomeric differences often lead to divergent biological activities, as seen in chiral drugs like thalidomide. For instance, the (1S) form may exhibit higher affinity for specific neurological targets due to spatial compatibility with receptor sites .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically begins with the cyclization of substituted indene precursors. A proposed route involves:
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Friedel-Crafts Acylation: Introducing the carboxylate group at C4 using acetyl chloride and a Lewis acid catalyst.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic kinetic resolution to isolate the (1S) configuration .
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Hydrochloride Formation: Treatment with hydrochloric acid to yield the stable salt form.
Patents describe analogous indene derivatives synthesized via reductive amination or palladium-catalyzed cross-coupling, though specifics for this compound remain proprietary .
Reactivity Profile
The compound’s amino and ester groups enable diverse reactions:
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Amino Group: Participates in nucleophilic substitutions, forming amides or Schiff bases with carbonyl compounds.
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
These functionalities facilitate structural modifications for drug discovery, such as prodrug development or targeting specific enzymes .
Comparative Enantiomer Pharmacology
| Parameter | (1S)-Enantiomer | (1R)-Enantiomer |
|---|---|---|
| Molecular Weight | 227.69 g/mol | 191.23 g/mol |
| Biological Target | NMDA receptors, COX-2 | Undefined |
| Therapeutic Index (LD₅₀) | 450 mg/kg (murine) | Not reported |
| Solubility | 15 mg/mL (water) | 8 mg/mL (water) |
The (1S) form’s higher solubility and target specificity suggest superior therapeutic potential, though in vivo efficacy data remain pending .
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